2-Methyl-2-propylpentanoic acid
Overview
Description
2-Methyl-2-propylpentanoic acid is an organic compound with the molecular formula C9H18O2. It is a branched-chain fatty acid and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is also referred to as valproic acid, which is widely used as an anticonvulsant and mood-stabilizing drug.
Mechanism of Action
Target of Action
The primary target of 2-Methyl-2-propylpentanoic acid is the γ-aminobutyric acid (GABA) system . GABA is a major inhibitory neurotransmitter in the central nervous system, and it plays a crucial role in reducing neuronal excitability .
Mode of Action
This compound enhances the inhibitory action of GABA by blocking voltage-dependent sodium channels . This blocking action reduces the excitability of neurons, thereby increasing the inhibitory effects of GABA .
Biochemical Pathways
This compound is a substrate for the fatty acid β-oxidation (FAO) pathway , which primarily takes place in mitochondria . The compound’s metabolism and its effects on enzymes of FAO and their cofactors such as CoA and/or carnitine are significant .
Result of Action
The result of this compound’s action is an elevation of GABA levels in the brain . This leads to a reduction in central nervous system activity, which can be beneficial in conditions such as epilepsy where there is excessive neuronal activity .
Biochemical Analysis
Biochemical Properties
2-Methyl-2-propylpentanoic acid plays a crucial role in biochemical reactions, particularly in the inhibition of histone deacetylases (HDACs). This inhibition leads to the hyperacetylation of histones, which affects gene expression by altering chromatin structure . The compound interacts with multiple HDACs from class I and class II, but not HDAC6 or HDAC10 . Additionally, this compound is involved in the fatty acid β-oxidation pathway in mitochondria, where it acts as a substrate .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It promotes tumor cell toxicity and increases susceptibility to radiation . In the brain, it elevates the levels of γ-aminobutyric acid (GABA), leading to reduced central nervous system activity . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting HDACs and modulating the acetylation of histones .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of HDACs. This inhibition results in the hyperacetylation of core histones H3 and H4, leading to changes in chromatin structure and gene expression . The compound also interacts with enzymes involved in the fatty acid β-oxidation pathway, affecting mitochondrial function . Additionally, it modulates various signaling pathways, including the ERK pathway and the phosphoinositol pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can influence cellular function. Long-term exposure to this compound has been associated with mitochondrial dysfunction and hepatotoxicity . In in vitro and in vivo studies, the compound’s effects on cellular processes and gene expression can vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively controls seizures and stabilizes mood disorders . At high doses, it can cause toxic effects such as hepatotoxicity and teratogenicity . Threshold effects have been observed, where low doses have minimal impact, while higher doses lead to significant biochemical and cellular changes .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the fatty acid β-oxidation pathway in mitochondria . It interacts with enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase, affecting the metabolism of fatty acids . The compound also influences the levels of metabolites and metabolic flux, leading to changes in cellular energy production and lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its therapeutic effects . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution within tissues can affect its localization and accumulation, influencing its overall activity and function .
Subcellular Localization
This compound is primarily localized in the mitochondria, where it participates in the fatty acid β-oxidation pathway . It can also be found in the nucleus, where it inhibits HDACs and modulates gene expression . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-propylpentanoic acid can be synthesized through several methods. One common method involves the alkylation of valeric acid with isobutylene in the presence of a strong acid catalyst. Another method includes the oxidation of 2-methyl-2-propylpentanol using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, this compound is typically produced through the oxidation of 2-methyl-2-propylpentanol. The process involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-propylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Amides, esters, and thioesters.
Scientific Research Applications
2-Methyl-2-propylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Medicine: Widely used as an anticonvulsant and mood stabilizer in the treatment of epilepsy and bipolar disorder.
Industry: Used as a preservative in food and cosmetics, and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
2-Methyl-2-propylpentanoic acid can be compared with other similar compounds, such as:
Valeric Acid: A straight-chain fatty acid with similar properties but different applications.
2-Propylpentanoic Acid: Another branched-chain fatty acid with similar chemical structure but different pharmacological effects.
Methyl 2-Propylpentanoate: An ester derivative with different physical and chemical properties.
The uniqueness of this compound lies in its wide range of applications and its effectiveness as an anticonvulsant and mood stabilizer.
Properties
IUPAC Name |
2-methyl-2-propylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-6-9(3,7-5-2)8(10)11/h4-7H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHXOYWHJBTQNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185054 | |
Record name | 2-Methyl-2-n-propylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31113-56-1 | |
Record name | 2-Methyl-2-n-propylpentanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031113561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-2-n-propylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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